cis-Ned 19

Beschreibung

Eigenschaften

IUPAC Name |

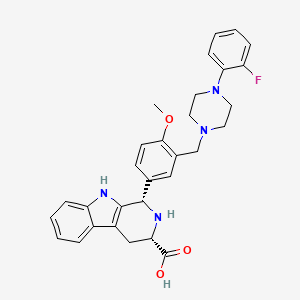

(1S,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCEERDBRGPQZ-LSYYVWMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chiral Auxiliary and Resolution Strategies

Given the challenges of stereochemical control, chiral auxiliaries or kinetic resolution may be employed. The use of (S)-proline-derived catalysts, as reported in asymmetric Mannich reactions, could induce the desired (1S,3S) configuration. Post-synthesis, chiral supercritical fluid chromatography (SFC) is critical for isolating this compound from stereoisomeric mixtures.

Purification and Chiral Separation

Supercritical Fluid Chromatography (SFC)

Source details an SFC-MS/MS method for chiral separation, optimized for structurally similar compounds. Key parameters include:

- Column: Trefoil AMY1 (3.0 × 150 mm, 2.5 μm)

- Mobile Phase: CO₂/MeOH with 0.1% CH₃COOH

- Gradient: 5–30% MeOH over 12.5 min

- Flow Rate: 2.0 mL/min

- Detection: UV (368 nm) and MS/MS

This method achieves baseline separation of enantiomers, with this compound eluting earlier than its trans counterpart due to differential interactions with the amylose stationary phase.

High-Performance Liquid Chromatography (HPLC)

Post-SFC purification, reverse-phase HPLC ensures >97% purity (as per Certificate of Analysis). A representative method uses:

- Column: C18 (2.1 × 150 mm, 1.7 μm)

- Mobile Phase: ACN/H₂O with 0.1% formic acid

- Gradient: 35–80% ACN over 15 min

Analytical Characterization

Spectroscopic Properties

This compound exhibits fluorescence at λₑₘ = 425 nm when excited at 351–365 nm, enabling confocal microscopy tracking in cellular studies.

Mass Spectrometry and NMR

High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 515.2. ¹H NMR (400 MHz, DMSO-d₆) reveals characteristic signals:

Applications in Calcium Signaling Research

Despite its discontinuation, this compound remains a tool for studying NAADP-sensitive Ca²⁺ stores. It fluorescently labels lysosomal TPC2 receptors, enabling real-time tracking of Ca²⁺ dynamics. Comparative studies with trans-Ned 19 highlight its role in dissecting NAADP signaling pathways.

Analyse Chemischer Reaktionen

Arten von Reaktionen: : cis-Ned 19 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden typischerweise unter kontrollierten Laborbedingungen durchgeführt, um die Eigenschaften und das Verhalten der Verbindung zu untersuchen .

Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und der experimentellen Einrichtung ab .

Hauptprodukte, die gebildet werden: : Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate erzeugen, während Reduktionsreaktionen reduzierte Formen der Verbindung ergeben .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Bindung von Nicotinsäure-Adenin-Dinucleotidphosphat an seinen Rezeptor hemmt und so die Freisetzung von Kalziumionen blockiert. Diese Hemmung stört die Calcium-Signalwege, die für verschiedene zelluläre Prozesse von entscheidender Bedeutung sind. Die molekularen Ziele der Verbindung umfassen NAADP-Rezeptoren, und ihre Signalwege umfassen die Regulation der intrazellulären Kalziumspiegel.

Wirkmechanismus

cis-Ned 19 exerts its effects by inhibiting the binding of nicotinic acid adenine dinucleotide phosphate to its receptor, thereby blocking calcium ion release. This inhibition disrupts calcium signaling pathways, which are crucial for various cellular processes . The compound’s molecular targets include NAADP receptors, and its pathways involve the regulation of intracellular calcium levels .

Vergleich Mit ähnlichen Verbindungen

cis-Ned 19 wird oft mit seinem Stereoisomer, trans-Ned 19, verglichen, das ebenfalls als NAADP-Antagonist wirkt, jedoch mit unterschiedlicher Potenz und Bindungseigenschaften . Andere ähnliche Verbindungen umfassen verschiedene NAADP-Antagonisten und Calcium-Signalweg-Inhibitoren . Die Einzigartigkeit von this compound liegt in seiner spezifischen Stereochemie und seiner irreversiblen Hemmung von NAADP-Rezeptoren .

Liste ähnlicher Verbindungen

- trans-Ned 19

- Ned 19

- Andere NAADP-Antagonisten

Biologische Aktivität

Introduction

Cis-Ned 19 is an irreversible antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a molecule known for its role in calcium signaling pathways. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and implications for research and therapeutic applications.

Chemical Characteristics

This compound has the following chemical structure:

- Chemical Name : (1S,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

- Molecular Formula : C23H28F N3O3

- Purity : ≥97%

This compound functions primarily as a NAADP antagonist. It inhibits calcium release from intracellular stores, which is critical for various cellular functions. The compound has been shown to have a concentration-dependent inhibitory effect on NAADP-mediated calcium release, with an IC50 value of approximately 800 nM for calcium release and 15 μM for [^32P]NAADP binding .

Structure-Activity Relationship

The biological activity of this compound is closely linked to its structural components:

- Fluorine and Carboxylic Acid Groups : These groups are essential for its effectiveness. Modifications to these functional groups can significantly alter the compound's potency .

- Stereoisomerism : The cis form exhibits different biological activities compared to its trans counterpart, particularly in terms of potency and selectivity towards NAADP receptors .

Inhibition of Calcium Signaling

Research indicates that this compound effectively inhibits TCR-mediated calcium flux in primary memory CD4+ T cells. In one study, treatment with this compound resulted in significant inhibition of T cell proliferation at concentrations of 50 and 100 µM .

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound | IC50 (Ca²⁺ Release) | IC50 ([^32P]NAADP Binding) | Notes |

|---|---|---|---|

| This compound | 800 nM | 15 μM | Irreversible antagonist |

| trans-Ned 19 | Higher than cis | Not specified | Lower potency compared to cis form |

| Ned-20 | >100 μM | Not applicable | No significant inhibition observed |

Case Studies

- Calcium Release Assays : In sea urchin egg homogenates, this compound demonstrated potent inhibition of NAADP-mediated calcium release, confirming its role as a selective antagonist .

- Vascular Studies : this compound was shown to relax aortic rings pre-constricted by norepinephrine (NE), indicating its potential vascular effects. The relative potency was higher compared to trans-Ned 19, suggesting that this compound may have distinct physiological roles .

Implications for Future Research

The unique properties of this compound make it a valuable tool for studying calcium signaling pathways and their implications in various physiological processes. Its ability to selectively inhibit NAADP-mediated signaling opens avenues for exploring therapeutic interventions in conditions where calcium signaling is dysregulated.

Potential Applications

- Cancer Therapy : Targeting calcium signaling pathways may provide new strategies for cancer treatment.

- Neurobiology : Understanding the role of NAADP in neuronal signaling could lead to insights into neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.